Diisoundecyl phthalate

概要

説明

Diisoundecyl phthalate is a phthalate ester, which is a type of ester derived from phthalic acid. Phthalate esters are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly used to soften polyvinyl chloride and is found in a variety of products, including glues, building materials, personal care products, detergents, surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

準備方法

Diisoundecyl phthalate is synthesized through the esterification of phthalic acid with isoundecyl alcohol. The reaction typically involves heating phthalic acid with isoundecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards the formation of the ester . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors to increase efficiency and yield.

化学反応の分析

Metabolism and Biochemical Reactions

In biological systems, DIDP undergoes rapid Phase-I metabolism via ester hydrolysis to form hydrolytic monoesters (primary metabolites). These are further oxidized to secondary metabolites (e.g., phthalic acid derivatives) .

Key Reaction Pathways

- Hydrolysis : Ester cleavage yields mono-isodecyl phthalate and phthalic acid.

- Oxidation : Monoesters are oxidized to secondary metabolites (e.g., 4-carboxybenzyl alcohol derivatives).

- Excretion : Secondary metabolites dominate in urine, with median concentrations of 2.7 μg/L in humans .

Environmental Reactions

DIDP’s physical properties influence its environmental behavior:

Reactivity with Acids

- Esters react with strong acids to liberate heat, alcohols, and acids.

- Vigorous reactions may occur with oxidizing acids, generating flammable products .

Toxicological Reactions

DIDP exhibits mild toxicity but specific biochemical interactions:

Liver Effects

- Repeated oral exposure induces peroxisome proliferation in rodents (LOAEL: 15 mg/kg/day) .

- Humans are less susceptible due to differences in lipid metabolism .

Developmental Toxicity

科学的研究の応用

Plasticizer in Polymers

DiDP is predominantly used as a plasticizer in PVC formulations. Its ability to improve flexibility and processability makes it valuable in:

- Consumer Products : Toys, flooring, and medical devices.

- Industrial Applications : Coatings, adhesives, and sealants.

Toxicokinetics Research

Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of DiDP. Research has shown that:

- Absorption : DiDP is absorbed via oral and inhalation routes, with significant tissue distribution noted in studies involving animal models .

- Metabolism : DiDP undergoes rapid metabolism to form monoesters and phthalic acid, which are then excreted .

Environmental Impact Studies

Research indicates that DiDP can persist in the environment and may have endocrine-disrupting properties. Key findings include:

- Persistence : DiDP is resistant to biodegradation, leading to potential accumulation in ecosystems .

- Bioaccumulation : Studies suggest that DiDP can bioaccumulate in aquatic organisms, raising concerns about its ecological impact .

Health Risk Assessments

DiDP has been evaluated for its potential health risks through various studies:

- Toxicity : Animal studies indicate low acute toxicity but highlight liver effects at higher doses .

- Reproductive Effects : Two-generation studies in rats showed reduced pup survival rates but no significant fertility impairment .

Table 1: Toxicokinetic Properties of Diisoundecyl Phthalate

| Parameter | Value |

|---|---|

| Oral LD50 | >29,100 mg/kg |

| Inhalation LC50 | >12,540 mg/m³ |

| Major Metabolites | Phthalic acid, oxidized monoester |

| Absorption via Inhalation | ~73% |

| Dermal Absorption | 2-4% |

Table 2: Health Effects Summary from Animal Studies

| Study Type | Observed Effects | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|---|

| Repeated Dose (Rats) | Increased liver weights | 60 | 120 |

| Two-Generation Reproduction | Reduced pup survival | Not determined | Not determined |

Case Study 1: Human Exposure Assessment

A study analyzed human biological monitoring data to assess exposure levels to DiDP among different age groups. Results indicated that children had higher exposure levels compared to adults due to the prevalence of phthalates in consumer products such as toys and food packaging .

Case Study 2: Environmental Hazard Evaluation

The U.S. Environmental Protection Agency (EPA) conducted a comprehensive risk evaluation for DiDP, focusing on its environmental release from manufacturing processes. The evaluation highlighted potential hazards associated with its persistence and bioaccumulation in aquatic systems .

作用機序

Diisoundecyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This disruption can lead to altered development and function of hormone-dependent structures, potentially causing reproductive and neurological disorders . The molecular targets and pathways involved include the hypothalamic-pituitary-gonadal axis, the adrenal axis, and the thyroid axis .

類似化合物との比較

Diisoundecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate and diisononyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific ester side chains, which can influence its physical properties and applications. Similar compounds include:

Diisodecyl phthalate: Used in similar applications but with different ester side chains.

Diisononyl phthalate: Another plasticizer with slightly different physical properties and applications.

This compound’s unique ester side chains provide specific advantages in certain applications, such as enhanced flexibility and durability in polyvinyl chloride products .

生物活性

Diisoundecyl phthalate (DIUP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to its widespread use and potential implications for human health and the environment. This article compiles data on DIUP's biological activity, including toxicity studies, metabolic pathways, and case studies related to human exposure.

This compound is characterized by its long carbon chain structure, making it effective as a plasticizer in flexible polyvinyl chloride (PVC) and other polymers. It enhances the flexibility, durability, and longevity of products such as flooring, cables, and toys.

Toxicity Studies

Toxicological assessments of DIUP have primarily focused on its effects on liver function and general health in animal models. Key findings include:

- Acute Toxicity : In acute oral studies in rats, the LD50 for DIUP was reported to be greater than 15,800 mg/kg body weight (bw), indicating low acute toxicity .

- Repeated Dose Toxicity : A study indicated that repeated doses of DIUP led to increased liver weights without significant pathological changes at doses above 120 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) was established at 60 mg/kg bw/day .

Metabolism and Excretion

DIUP undergoes rapid metabolism in the body. Phase I metabolism involves ester hydrolysis, producing monoesters that can further oxidize into secondary metabolites. Human biological monitoring has shown that these metabolites are detectable in urine, suggesting effective excretion mechanisms .

Dermal and Ocular Effects

Dermal exposure studies have shown mild skin irritation when DIUP is applied under occlusive conditions. For instance:

- In a study involving rabbits, mild erythema was observed after 24 hours of exposure to undiluted DIUP .

- Human patch tests with 5% DIUP showed no significant allergic reactions in most subjects, though isolated cases of dermatitis were reported .

Case Study: Allergic Contact Dermatitis

A notable case involved a 64-year-old woman who developed severe allergic contact dermatitis from wearing PVC wristbands containing DIUP. Patch testing confirmed a positive reaction to DIUP, highlighting the potential for sensitization in susceptible individuals .

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats indicated that while there were increases in liver and kidney weights in parental animals, no significant impairment of fertility was observed. The NOAEL for fertility was determined at approximately 427-927 mg/kg bw/day . However, reduced survival rates were noted among offspring in two-generation studies.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 15,800 mg/kg bw |

| Repeated Dose Toxicity | NOAEL: 60 mg/kg bw; increased liver weights at higher doses |

| Dermal Effects | Mild skin irritation; isolated cases of dermatitis reported |

| Metabolism | Rapid conversion to monoesters; metabolites detectable in urine |

| Reproductive Toxicity | Increased liver/kidney weights; no fertility impairment; reduced pup survival noted |

特性

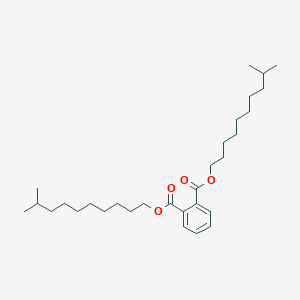

IUPAC Name |

bis(9-methyldecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBAGUMSAPUZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242295 | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96507-86-7 | |

| Record name | Diisoundecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisoundecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。